Selective CYP2B-Mediated Metabolism Defines PCB 54's Biotransformation Profile
PCB 54 exhibits a unique, CYP2B1-selective metabolism profile. In contrast to its primary CYP interaction, the rate of monohydroxyl metabolite formation is 5.9 pmol/min/pmol CYP with recombinant CYP2B1, while metabolism by CYP3A1 is negligible at 0.03 pmol/min/pmol CYP [1]. This >196-fold difference in metabolic rate between the two CYP isoforms is a defining feature, making PCB 54 a valuable probe substrate for distinguishing CYP2B-mediated from CYP3A-mediated biotransformation in in vitro systems [1].
| Evidence Dimension | Rate of monohydroxyl metabolite formation |
|---|---|
| Target Compound Data | 5.9 pmol/min/pmol CYP |
| Comparator Or Baseline | Recombinant rat CYP3A1: 0.03 pmol/min/pmol CYP |
| Quantified Difference | 196-fold higher rate with CYP2B1 |
| Conditions | In vitro incubation with recombinant rat CYP enzymes (SUPERSOMES) |
Why This Matters
This data establishes PCB 54 as a functional marker for CYP2B enzyme activity, essential for studies requiring a selective metabolic probe.
- [1] Edwards PR. Binding and metabolism of tetrachlorobiphenyls by Cytochrome P450 enzymes: structure-activity relationships. University of British Columbia; 2006. Available at: https://open.library.ubc.ca/soa/cIRcle/collections/ubctheses/831/items/1.0092634. View Source
